molecular formula C19H16ClN5O2 B11062374 2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11062374
M. Wt: 381.8 g/mol
InChI Key: NXTKZAHVELLBNJ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzimidazole ring fused with an oxadiazole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Formation of the Oxadiazole Ring: The benzimidazole derivative is then reacted with a nitrile oxide to form the oxadiazole ring.

    Chlorination: The final step involves the chlorination of the benzamide group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorine atom in the benzamide group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting their function. The oxadiazole ring can interact with enzymes, altering their activity. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the combination of the benzimidazole and oxadiazole rings with a chlorinated benzamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H16ClN5O2

Molecular Weight

381.8 g/mol

IUPAC Name

2-chloro-N-[4-(1-propylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H16ClN5O2/c1-2-11-25-15-10-6-5-9-14(15)21-18(25)16-17(24-27-23-16)22-19(26)12-7-3-4-8-13(12)20/h3-10H,2,11H2,1H3,(H,22,24,26)

InChI Key

NXTKZAHVELLBNJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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